molecular formula C4H5NO2 B140774 Oxazol-5-ylmethanol CAS No. 127232-41-1

Oxazol-5-ylmethanol

Cat. No. B140774
CAS RN: 127232-41-1
M. Wt: 99.09 g/mol
InChI Key: CRPXMLXYMBLZEP-UHFFFAOYSA-N
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Description

Oxazol-5-ylmethanol, also known as 2-methyl-2-oxazoline-5-methanol, is an organic compound with a molecular formula of C4H9NO2. It is a colorless liquid that has a characteristic odor and is soluble in water. This compound has a wide range of applications in the fields of medicine, agriculture, and chemistry, and has been studied extensively by scientists.

Scientific Research Applications

Biological Activities of Oxazole Derivatives

Oxazole derivatives, including Oxazol-5-ylmethanol, are significant in medicinal chemistry due to their wide range of biological activities. They have drawn global attention for synthesizing various oxazole derivatives and screening them for different biological applications. Oxazoles are valuable for medical applications due to their therapeutic potentials (Kakkar & Narasimhan, 2019).

Versatile Biological Activities of Oxazole Compounds

Oxazole compounds, due to their structure, can bind with various enzymes and receptors, displaying a wide range of biological activities. Oxazole-based derivatives are used as clinical drugs or candidates for treating diverse diseases, highlighting their potential as medicinal agents (Zhang, Zhao, & Zhou, 2018).

Antimycobacterial Activity

Specific oxazole compounds, like 1-(5-cyclobutyl-1,3-oxazol-2-yl) derivatives, have shown potent antimycobacterial activities, particularly against multidrug-resistant Mycobacterium tuberculosis. This showcases their potential in developing new treatments for tuberculosis (Sriram, Yogeeswari, Dinakaran, & Thirumurugan, 2007).

Optical Properties for Scientific Applications

This compound and similar compounds exhibit interesting optical properties. They have been studied for their linear and nonlinear optical properties, indicating potential applications in fields like photonics and optoelectronics (Jȩdrzejewska et al., 2015).

Role in Drug Discovery

Oxazole is a key motif in drug discovery due to its diverse biological functions. Metal-free reactions for synthesizing oxazole heterocycles are of particular interest in contemporary drug discovery research, given their less toxic and more environmentally friendly nature (Ibrar et al., 2016).

Anticancer Research

Oxazoles are targets in anti-cancer research due to their structural and chemical diversity. The presence of oxygen and nitrogen atoms in oxazoles facilitates interactions with various enzymes and receptors, making them promising candidates for new drug discoveries (Chiacchio et al., 2020).

Synthesis of Functionalized Oxazoles

Methods for synthesizing functionally diverse oxazoles, such as 2-(hetero)aryl-5-(trimethylsilylethynyl)oxazoles, have been developed. These methodologies enable the creation of oxazole compounds with various functional groups, expanding their application in different research areas (Pankova, Stukalov, & Kuznetsov, 2015).

Safety and Hazards

The safety data sheet for Oxazol-5-ylmethanol classifies it as having acute toxicity when ingested (Category 4, H302) . The signal word for the compound is "Warning" .

Future Directions

Oxazole and its derivatives have been gaining popularity in recent years due to their increasing relevance in the area of medicinal chemistry . The important information presented in various researches will work as an impetus for new views in the pursuit for rational design of more biologically active and minimum toxic derivatives of oxazoles as medicinal agents .

properties

IUPAC Name

1,3-oxazol-5-ylmethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H5NO2/c6-2-4-1-5-3-7-4/h1,3,6H,2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRPXMLXYMBLZEP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(OC=N1)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H5NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70595998
Record name (1,3-Oxazol-5-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70595998
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

99.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

127232-41-1
Record name (1,3-Oxazol-5-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70595998
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,3-oxazol-5-ylmethanol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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